Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(4-chlorophenyl)acetyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, chlorinated phenyl groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorinated phenyl groups and other functional groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE include:
- (3-Chloro-4-methylphenyl) (5-ethyl-2-thienyl)methanol
- Other thiophene derivatives with chlorinated phenyl groups
Uniqueness
The uniqueness of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H22Cl2N2O4S |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[[2-(4-chlorophenyl)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H22Cl2N2O4S/c1-4-32-24(31)20-14(3)21(22(30)27-18-7-5-6-17(26)13(18)2)33-23(20)28-19(29)12-15-8-10-16(25)11-9-15/h5-11H,4,12H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
LPVKOIDOZCNYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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